4-(difluoromethoxy)-N-ethylbenzamide
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Overview
Description
4-(Difluoromethoxy)-N-ethylbenzamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, with an ethyl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, which is then reacted with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-(difluoromethoxy)-N-ethylbenzamide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced difluoromethylation techniques, employing reagents such as difluorocarbene precursors and specific activators to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while reduction can produce difluoromethoxy-substituted anilines .
Scientific Research Applications
4-(Difluoromethoxy)-N-ethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s difluoromethoxy group can enhance its binding affinity and selectivity for these targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzamides and related fluorinated organic molecules. Examples include 4-(difluoromethoxy)aniline and 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid .
Uniqueness
4-(Difluoromethoxy)-N-ethylbenzamide is unique due to its specific substitution pattern and the presence of both the difluoromethoxy and ethylamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C10H11F2NO2/c1-2-13-9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,2H2,1H3,(H,13,14) |
InChI Key |
WXPPBYHDYWLPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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